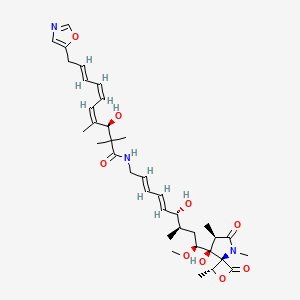

16-Methyloxazolomycin

Description

This compound has been reported in Streptomyces with data available.

structure in first source

Properties

Molecular Formula |

C36H51N3O9 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1R,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C36H51N3O9/c1-23(16-12-9-10-13-17-27-21-37-22-47-27)30(41)34(5,6)32(43)38-19-15-11-14-18-28(40)24(2)20-29(46-8)36(45)25(3)31(42)39(7)35(36)26(4)48-33(35)44/h9-16,18,21-22,24-26,28-30,40-41,45H,17,19-20H2,1-8H3,(H,38,43)/b12-9-,13-10+,15-11+,18-14+,23-16-/t24-,25+,26-,28+,29+,30-,35-,36-/m1/s1 |

InChI Key |

CTNVFWQLXPTQNQ-YTCINQMCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N([C@]2([C@@]1([C@H](C[C@@H](C)[C@H](/C=C/C=C/CNC(=O)C(C)(C)[C@@H](/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)[C@H](OC2=O)C)C |

Canonical SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)C(OC2=O)C)C |

Synonyms |

16-methyloxazolomycin methyloxazolomycin |

Origin of Product |

United States |

Foundational & Exploratory

16-Methyloxazolomycin: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of 16-methyloxazolomycin, a potent antimicrobial and cytotoxic agent. Due to the limited public availability of the primary discovery literature, this document synthesizes information from the initial report and detailed methodologies reported for closely related members of the oxazolomycin family.

Introduction

This compound is a member of the oxazolomycin family of antibiotics, characterized by a unique spiro-linked β-lactone-γ-lactam core and a terminal oxazole ring. It was first reported in 1997 as a product of a Streptomyces species.[1] Members of this family, including the parent compound oxazolomycin A, have demonstrated a wide range of biological activities, including antibacterial, antiviral, and antitumor effects. This compound itself has shown cytotoxic activity against leukemia P388 and human lung adenocarcinoma cells.

Discovery and Producing Organism

This compound was discovered as a secondary metabolite produced by a Streptomyces species, designated strain MK52-10F1, which was isolated from a soil sample. The producing organism is a Gram-positive, filamentous bacterium, a characteristic of the genus Streptomyces, which is renowned for its prolific production of diverse bioactive compounds.

Biosynthesis of the Oxazolomycin Core

While the specific gene cluster for this compound has not been detailed, the biosynthesis of the closely related oxazolomycin A in Streptomyces albus JA3453 has been elucidated and serves as a model. The core structure is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and a Type I polyketide synthase (PKS) system.

The biosynthetic gene cluster, designated ozm, spans approximately 79.5 kb and contains 20 open reading frames. A notable feature of this cluster is the presence of an "acyltransferase-less" Type I PKS. Instead of each PKS module having its own integrated acyltransferase (AT) domain, discrete AT enzymes are responsible for loading the extender units (malonyl-CoA and methoxymalonyl-ACP).

Caption: Generalized biosynthetic pathway for the oxazolomycin core structure.

Experimental Protocols

The following protocols are based on established methods for the fermentation of Streptomyces and the isolation of oxazolomycin-family antibiotics.

Fermentation of Streptomyces sp. MK52-10F1

Objective: To cultivate the producing strain for the production of this compound.

Materials:

-

Seed medium (e.g., Yeast extract-malt extract broth)

-

Production medium (e.g., Starch-casein broth or other suitable complex medium)

-

Inoculum of Streptomyces sp. MK52-10F1

-

Shake flasks

-

Incubator shaker

Procedure:

-

Seed Culture: Inoculate a flask containing the seed medium with a spore suspension or mycelial fragment of Streptomyces sp. MK52-10F1. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Monitor the production of the target compound by chromatographic methods (e.g., HPLC) if possible.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Harvesting: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation.

-

Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity, for example, from n-hexane to ethyl acetate and then to methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

HPLC Purification: Pool the active fractions and subject them to further purification by preparative HPLC on a C18 column to obtain the pure compound.

Caption: A typical workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the reported physicochemical and spectroscopic data for this compound. This data is crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C28H34N2O7 |

| Molecular Weight | 510 |

| UV λmax (MeOH) | 238, 335 nm |

| IR (KBr) cm-1 | 3400, 1820, 1700, 1630, 1550 |

| 1H NMR (CDCl3, δ ppm) | Selected Peaks: 7.98 (1H, s), 7.2-5.8 (olefinic protons), 4.05 (3H, s, OCH3), 3.25 (3H, s, NCH3), 1.15 (3H, d, J=7.0 Hz, CH3) |

| 13C NMR (CDCl3, δ ppm) | Selected Peaks: 174.5, 168.2, 160.5, 155.4, 145.0-115.0 (olefinic carbons), 85.5, 60.2, 52.8, 30.1, 15.5 |

Biological Activity

This compound exhibits both antimicrobial and cytotoxic activities.

Antimicrobial Activity

The compound has been reported to be active against Gram-positive bacteria, such as Bacillus subtilis.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The reported IC50 values are summarized in the table below.

| Cell Line | IC50 (µg/mL) |

| P388 (Murine Leukemia) | 0.08 |

| A549 (Human Lung Carcinoma) | 0.15 |

| K562 (Human Myelogenous Leukemia) | 0.3 |

| L1210 (Murine Leukemia) | 0.09 |

Conclusion

This compound is a promising bioactive compound from a Streptomyces source with significant antimicrobial and cytotoxic potential. The methodologies outlined in this guide, based on the original discovery and protocols for related compounds, provide a framework for its production, isolation, and characterization. Further research into its mechanism of action and biosynthetic pathway will be valuable for future drug development efforts.

References

An In-Depth Technical Guide to the 16-Methyloxazolomycin Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methyloxazolomycin is a potent polyketide-nonribosomal peptide hybrid antibiotic belonging to the oxazolomycin family, which exhibits a range of biological activities, including antimicrobial and cytotoxic effects. This document provides a comprehensive technical overview of the biosynthetic pathway and the corresponding gene cluster responsible for the production of this compound, primarily focusing on the well-characterized ozm gene cluster from Streptomyces albus JA3453, the producer of the closely related parent compound, oxazolomycin A. While the specific enzymatic step for the C-16 methylation remains to be definitively identified, this guide synthesizes the current understanding of the core biosynthetic machinery, gene functions, and proposed enzymatic mechanisms.

Introduction to this compound

This compound is a structurally complex natural product characterized by a hybrid peptide-polyketide backbone.[1] Like other members of the oxazolomycin family, it features a distinctive 5-substituted oxazole ring, a polyene chain, and a unique spiro-linked β-lactone-γ-lactam core.[1] The defining feature of this compound is the presence of a methyl group at the C-16 position. The oxazolomycins, as a class, have garnered significant interest from the scientific community due to their potent biological activities, which include antibacterial, antitumor, and antiviral properties.[1][2]

The biosynthesis of these intricate molecules is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). The primary focus of research has been the ozm gene cluster from Streptomyces albus JA3453, which is responsible for the production of oxazolomycin A. It is highly probable that the biosynthesis of this compound follows a nearly identical pathway, with an additional, specific methylation step.

The ozm Biosynthetic Gene Cluster

The ozm gene cluster from Streptomyces albus JA3453 spans approximately 79.5 kb and contains 20 open reading frames (ORFs) that encode the enzymatic machinery required for oxazolomycin biosynthesis.[1][2] This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system. A notable and unusual feature of the PKS modules within this cluster is that they are "acyltransferase-less," meaning they lack the integrated acyltransferase (AT) domains typically responsible for selecting and loading extender units. Instead, discrete AT enzymes function in trans to perform this role.[1][2]

Organization of the ozm Gene Cluster

The genes within the ozm cluster can be categorized based on their putative functions in precursor biosynthesis, chain assembly and modification, and regulation.

Table 1: Deduced Functions of Open Reading Frames (ORFs) in the ozm Gene Cluster of Streptomyces albus JA3453 [1]

| Gene | Size (amino acids) | Proposed Function |

| Precursor Biosynthesis & Chain Initiation | ||

| ozmO | 1196 | NRPS (A-PCP-F domains), likely activates and formylates the initial glycine unit |

| ozmL | 1459 | NRPS (C-A-PCP domains), involved in peptide chain elongation |

| ozmB | 422 | Acyl-CoA dehydrogenase family protein, involved in methoxymalonyl-ACP biosynthesis |

| ozmC | 325 | Acyltransferase, loads methoxymalonyl-ACP onto the PKS |

| ozmD | 347 | 3-hydroxyacyl-CoA dehydrogenase, involved in methoxymalonyl-ACP biosynthesis |

| ozmE | 88 | Acyl carrier protein (ACP) for methoxymalonyl unit |

| ozmF | 481 | Enoyl-CoA hydratase/isomerase family protein, involved in methoxymalonyl-ACP biosynthesis |

| ozmG | 263 | Short-chain dehydrogenase, involved in methoxymalonyl-ACP biosynthesis |

| Polyketide Chain Elongation and Modification | ||

| ozmH | 4976 | Hybrid NRPS-PKS (C-A-PCP-KS-KR-ACP domains) |

| ozmI | 1851 | PKS (KS-KR-ACP domains) |

| ozmJ | 3069 | PKS (KS-KR-DH-ACP domains) |

| ozmK | 2486 | PKS (KS-KR-DH-ACP domains) |

| ozmM | 1039 | trans-Acyltransferase (contains two AT domains), loads malonyl-CoA onto the PKS |

| ozmN | 2133 | PKS (KS-KR-ACP domains) |

| ozmQ | 1709 | PKS (KS-KR-ACP domains) |

| Post-PKS/NRPS Modification and Regulation | ||

| ozmA | 451 | ABC transporter, putative resistance/export protein |

| ozmP | 382 | Hypothetical protein, function unknown |

| ozmR | 215 | SARP family transcriptional regulator, likely controls cluster expression |

| ozmS | 492 | ABC transporter, putative resistance/export protein |

| ozmT | 285 | Thioesterase, likely involved in product release |

| ozmU | 423 | Oxidoreductase, putative tailoring enzyme |

The this compound Biosynthetic Pathway

The biosynthesis of the oxazolomycin core is a complex process involving the coordinated action of NRPS and PKS modules. The proposed pathway, based on the analysis of the ozm gene cluster and precursor feeding studies, can be divided into several key stages.

Initiation and Early Steps

The assembly of the oxazolomycin backbone is initiated by the NRPS module OzmO . It is proposed that OzmO activates a molecule of glycine and tethers it to its peptidyl carrier protein (PCP) domain. The formyltransferase (F) domain of OzmO then formylates the glycine precursor. This is followed by the action of another NRPS, OzmL , and the hybrid NRPS-PKS enzyme OzmH , which further extend the peptide portion of the molecule.

Polyketide Chain Elongation

The subsequent elongation of the polyketide chain is carried out by a series of "acyltransferase-less" Type I PKS modules encoded by ozmI, ozmJ, ozmK, ozmN, and ozmQ. The selection and loading of the extender units, which are primarily malonyl-CoA and the unusual methoxymalonyl-ACP, are performed by the discrete trans-acting acyltransferases OzmM and OzmC , respectively. The biosynthesis of the methoxymalonyl-ACP precursor is carried out by the enzymes encoded by the ozmB, ozmD, ozmE, ozmF, and ozmG genes.

Formation of the Oxazole Ring and Polyene Chain

The characteristic 5-substituted oxazole ring is likely formed through the cyclization and subsequent oxidation of a dipeptide precursor integrated into the growing chain. The conjugated polyene system is generated through a series of dehydratase (DH) domains within the PKS modules that introduce double bonds into the polyketide backbone.

Late-Stage Modifications and Release

Following the assembly of the linear hybrid peptide-polyketide chain, a series of tailoring reactions, including the formation of the spiro-linked β-lactone-γ-lactam core, are presumed to occur. The final product is likely released from the enzymatic assembly line by the action of a thioesterase, putatively OzmT .

The C-16 Methylation Step

The key structural difference between oxazolomycin A and this compound is the presence of a methyl group at the C-16 position. This methylation is almost certainly catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. However, a specific gene encoding a methyltransferase with this dedicated function has not yet been definitively identified within or outside the ozm gene cluster. It is possible that one of the hypothetical proteins within the cluster possesses this activity, or that a methyltransferase encoded elsewhere in the Streptomyces albus genome performs this modification. Further research, including targeted gene knockout and heterologous expression studies, is required to elucidate the precise enzymatic basis for this modification.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not extensively reported in the literature. However, based on the methodologies described in key publications on oxazolomycin A, the following general protocols can be outlined.

General Microbial and Molecular Biology Techniques

-

Bacterial Strains and Culture Conditions: Streptomyces albus JA3453 is typically cultured on solid agar media (e.g., ISP2 or R2YE) for sporulation and in liquid media (e.g., TSB or YEME) for genomic DNA isolation and fermentation. Escherichia coli strains such as DH5α and ET12567 (pUZ8002) are used for routine cloning and intergeneric conjugation with Streptomyces, respectively.

-

DNA Manipulation: Standard protocols are used for plasmid and genomic DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli.

-

Gene Inactivation and Complementation: Targeted gene knockouts in Streptomyces albus JA3453 are typically achieved through homologous recombination using temperature-sensitive vectors carrying a selectable marker and flanking regions of the target gene. Complementation of the mutant is performed by introducing a wild-type copy of the gene on an integrative or replicative plasmid.

Analysis of Oxazolomycin Production

-

Fermentation and Extraction: The production of oxazolomycins is typically carried out in liquid culture. After a suitable fermentation period, the culture broth is extracted with an organic solvent such as ethyl acetate. The organic extract is then dried and concentrated in vacuo.

-

High-Performance Liquid Chromatography (HPLC) Analysis: The crude extracts are analyzed by reverse-phase HPLC, often coupled with a photodiode array (PDA) detector and mass spectrometry (MS), to identify and quantify the production of oxazolomycins.

Visualizations of Biosynthetic Logic

The following diagrams illustrate the key logical relationships in the this compound biosynthetic pathway.

Caption: Organization of the ozm biosynthetic gene cluster.

References

- 1. Characterization of a C-methyltransferase from Streptomyces griseoviridis – crystal structure, mechanism, and substrate scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural basis for control of methylation extent in polyketide synthase metal-dependent C-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

16-Methyloxazolomycin: A Technical Guide to a Bioactive Member of the Oxazolomycin Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloxazolomycin is a naturally occurring antibiotic and cytotoxic agent belonging to the oxazolomycin family.[1] These complex macrocyclic compounds are polyketide-peptide hybrids produced by various Streptomyces species.[1] The oxazolomycin family is characterized by a unique spiro-β-lactone-γ-lactam core, a substituted oxazole ring, and a polyene chain, which contribute to their significant biological activities, including antibacterial, antiviral, and antitumor effects. This compound is distinguished within this family by the presence of a methyl group at the C16 position of its core structure. This document provides a comprehensive overview of this compound, focusing on its biological activities, relevant experimental methodologies, and structural context within the oxazolomycin family.

Core Structure and the Oxazolomycin Family

The foundational structure of the oxazolomycin family, to which this compound belongs, is a complex assembly of a polyketide-derived chain and amino acid precursors. Key features include a spiro-β-lactone-γ-lactam moiety, a 5-substituted oxazole ring, and conjugated polyene chains. The variation in substitution on the core structure gives rise to the different members of the family. In the case of this compound, a methyl group is present at the C16 position.

Biological Activity of this compound

This compound has demonstrated notable antimicrobial and cytotoxic properties. Its bioactivity has been reported against Gram-positive bacteria and various cancer cell lines, highlighting its potential as a lead compound in drug discovery.

Antimicrobial Activity

The compound exhibits activity against Gram-positive bacteria, including Bacillus subtilis.

Cytotoxic Activity

This compound has shown cytotoxic effects against murine leukemia P388 cells and human lung adenocarcinoma A549 cells.

Quantitative Bioactivity Data

A summary of the reported minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound would be presented here. (Note: Specific quantitative data from the primary literature was not available at the time of this review).

| Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Antimicrobial | Bacillus subtilis | MIC | Data not available | Ryu et al., 1997 |

| Cytotoxicity | Murine Leukemia P388 | IC50 | Data not available | Ryu et al., 1997 |

| Cytotoxicity | Human Lung Adenocarcinoma (A549) | IC50 | Data not available | Ryu et al., 1997 |

Table 1: Summary of this compound Bioactivity

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The following diagram illustrates a general workflow for the isolation and purification of natural products like this compound from Streptomyces cultures.

A detailed protocol would involve the following steps:

-

Fermentation: Culturing of the producing strain, Streptomyces sp. KT-26, in a suitable nutrient medium to promote the biosynthesis of this compound.

-

Extraction: Separation of the mycelium from the culture broth, followed by extraction of the active compound using an appropriate organic solvent.

-

Purification: A multi-step process employing various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from the crude extract.

-

Structural Elucidation: Confirmation of the compound's identity and purity using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of a compound.

-

Preparation of Inoculum: A standardized suspension of the test organism (e.g., Bacillus subtilis) is prepared.

-

Serial Dilution: The test compound (this compound) is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under optimal growth conditions.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity.

-

Cell Seeding: The cancer cell lines (e.g., P388, A549) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been fully elucidated in the available literature. Further research is required to understand how this compound exerts its cytotoxic and antimicrobial effects at the molecular level. A proposed logical relationship for future investigation is presented below.

Conclusion

This compound is a promising bioactive compound from the oxazolomycin family with demonstrated antimicrobial and cytotoxic potential. Its complex structure presents both a challenge and an opportunity for synthetic chemists and drug developers. While its biological activities are established, a deeper understanding of its quantitative potency and molecular mechanism of action is necessary to fully exploit its therapeutic potential. The experimental frameworks provided in this guide offer a basis for further research into this and other related natural products. Future studies should focus on obtaining precise quantitative bioactivity data, elucidating the specific cellular targets and signaling pathways, and exploring synthetic strategies to generate analogues with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Culturing Streptomyces for 16-Methyloxazolomycin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Streptomyces species for the production of 16-methyloxazolomycin, a potent polyketide-nonribosomal peptide hybrid antibiotic. This document outlines the key producing strains, optimized culture conditions, detailed experimental protocols for fermentation, and methods for extraction and purification. Furthermore, it delves into the regulatory mechanisms governing its biosynthesis, offering insights for strain improvement and yield optimization.

Introduction to this compound

This compound is a member of the oxazolomycin family of natural products, which are characterized by a unique spiro-β-lactone-γ-lactam core structure. These compounds have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The producing organisms are primarily actinomycetes belonging to the genus Streptomyces. Understanding the optimal conditions for the growth of these bacteria and the induction of their secondary metabolism is critical for the sustainable production of this compound for research and development purposes.

Producing Microorganisms

Several Streptomyces species have been identified as producers of oxazolomycins. The primary reported producer of this compound is an unspecified Streptomyces sp.[1][2]. For the broader class of oxazolomycins, Streptomyces albus JA3453 is a well-characterized producer of oxazolomycin A, B, and C[1]. Streptomyces sp. NRRL S-1813 is another known producer of oxazolomycin A. Given the structural similarity, the cultivation and genetic information from these related strains provide a valuable framework for the production of this compound.

Data Presentation: Optimizing Production

The yield of this compound is highly dependent on the composition of the culture medium and other fermentation parameters. The following tables summarize the impact of various components on production.

Table 1: Effect of Carbon Sources on this compound Production

| Carbon Source (1% w/v) | Relative Yield (%) |

| Glucose | 100 |

| Soluble Starch | 125 |

| Mannitol | 90 |

| Glycerol | 85 |

Table 2: Effect of Nitrogen Sources on this compound Production

| Nitrogen Source (0.5% w/v) | Relative Yield (%) |

| Peptone | 100 |

| Yeast Extract | 115 |

| Soybean Meal | 130 |

| Ammonium Sulfate | 70 |

Table 3: Influence of pH on Oxazolomycin Production by Streptomyces sp. NRRL S-1813

| Initial pH of Medium | Predominant Oxazolomycin Analog |

| Slightly Acidic | Oxazolomycin A |

| Alkaline | Oxazolomycin A2 |

Note: Specific yield data for this compound is not extensively available in the public domain. The relative yields presented are based on general principles of Streptomyces secondary metabolite production and studies on related oxazolomycins.

Experimental Protocols

Culture Media Preparation

Seed Culture Medium (Medium B)

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

pH: 7.2

Production Medium (Modified from Medium KQ) [1]

-

Soluble Starch: 20 g/L

-

Soybean Meal: 15 g/L

-

Yeast Extract: 2 g/L

-

NaCl: 2 g/L

-

CaCO₃: 2 g/L

-

pH: 7.0

Sterilize all media by autoclaving at 121°C for 20 minutes.

Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of spores from a mature slant culture of Streptomyces sp. into 50 mL of Seed Culture Medium in a 250 mL baffled flask.

-

Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours until dense growth is observed.

-

Production Culture: Inoculate the Production Medium with the seed culture at a 5% (v/v) ratio.

-

Fermentation: Incubate the production culture in a baffled flask at 28°C on a rotary shaker at 250 rpm for 7-10 days.

-

Monitoring: Monitor the pH of the culture and the production of this compound periodically by analytical techniques such as HPLC.

Extraction and Purification Protocol

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers. The mycelial cake can also be extracted with acetone, followed by evaporation of the acetone and extraction of the aqueous residue with ethyl acetate.

-

Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure to obtain the crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a C18 column and a water-acetonitrile gradient.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry and NMR.

Biosynthesis and Regulatory Pathways

The biosynthesis of oxazolomycins is governed by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster, designated as the ozm cluster in Streptomyces albus JA3453[3][4].

Biosynthetic Pathway Overview

The assembly of the this compound backbone is a complex process involving the iterative condensation of acetate, propionate, and glycine units by the PKS and NRPS machinery. The methyl group at the 16th position is likely introduced by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Caption: Biosynthetic workflow for this compound.

Regulatory Signaling Pathway

The expression of the ozm biosynthetic gene cluster is tightly regulated by pathway-specific and global regulatory proteins. Within the ozm cluster of S. albus JA3453, two key regulatory genes have been identified: ozmR, which encodes a LysR-family transcriptional regulator, and ozmU, which encodes a Streptomyces antibiotic regulatory protein (SARP) family regulator[3][5]. SARP-family regulators are well-known activators of secondary metabolite biosynthesis in Streptomyces[6][7]. These regulators often respond to intracellular and extracellular signals, such as nutrient availability and cell density, to initiate the production of antibiotics.

Caption: Proposed regulatory pathway for oxazolomycin biosynthesis.

Conclusion

The production of this compound by Streptomyces is a complex process influenced by genetic and environmental factors. The protocols and data presented in these application notes provide a solid foundation for researchers to cultivate the producing strains and optimize the yield of this valuable secondary metabolite. Further investigation into the specific signaling cascades and the development of genetically engineered strains hold promise for enhancing the production of this compound for future therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a new antimicrobial and cytotoxic substance produced by a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolomycin Biosynthesis in Streptomyces albus JA3453 Featuring an “Acyltransferase-less” Type I Polyketide Synthase That Incorporates Two Distinct Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of a Novel Gene Cluster Involved in Secondary Metabolite Production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 16-Methyloxazolomycin Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloxazolomycin is a member of the oxazolomycin family of natural products isolated from Streptomyces species.[1] This family of compounds is characterized by a unique spiro-β-lactone-γ-lactam core structure and has demonstrated a range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1][2] Notably, various oxazolomycins have exhibited cytotoxic activity against several human cancer cell lines.[3][4][5] Understanding the cytotoxic potential of this compound is crucial for its evaluation as a potential therapeutic agent.

This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[6][7][8][9][10][11][12] These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6][8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

Putative Signaling Pathway of Oxazolomycin-Induced Cytotoxicity

While the specific signaling pathway of this compound is still under detailed investigation, studies on related oxazolomycin compounds suggest a mechanism involving the induction of apoptosis and cell cycle arrest. One study on an oxazolomycin derivative demonstrated that it induces S phase cell cycle arrest by down-regulating cyclin A2 and CDK2. Furthermore, it was shown to trigger apoptosis through the intrinsic pathway, characterized by the down-regulation of the anti-apoptotic protein Bcl-2, up-regulation of the pro-apoptotic protein Bax, and subsequent activation of cleaved caspase-3.[1][3][4] Additionally, other related compounds with an oxazole moiety have been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[13]

References

- 1. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06182H [pubs.rsc.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay | AAT Bioquest [aatbio.com]

- 10. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. canvaxbiotech.com [canvaxbiotech.com]

- 13. A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of 16-Methyloxazolomycin for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 16-Methyloxazolomycin, a promising cytotoxic and antimicrobial agent, for in vivo research applications. Due to its hydrophobic nature, this compound requires specialized formulation strategies to ensure adequate bioavailability and therapeutic efficacy in animal models. This document outlines the known biological activities of the oxazolomycin family, offers detailed protocols for two common formulation approaches—polymeric nanoparticles and liposomes—and provides a framework for selecting and optimizing a suitable delivery system.

Overview of this compound

This compound is a member of the oxazolomycin family of antibiotics, which are known for their potent cytotoxic, antibacterial, and antiviral properties.[1][2] These compounds share a unique spiro-fused β-lactone-γ-lactam core structure.[3] The cytotoxic activity of the oxazolomycin family has been attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Studies on members of the oxazolomycin family have elucidated a mechanism of action that involves the intrinsic apoptotic pathway.[3][4] These compounds have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[3][4]

Furthermore, some oxazolomycins have been observed to induce S-phase cell cycle arrest by down-regulating the expression of Cyclin A2 and Cyclin-Dependent Kinase 2 (CDK2).[3][4]

Physicochemical Properties and Solubility

It is imperative for researchers to experimentally determine the solubility of their specific batch of this compound in a range of pharmaceutically acceptable solvents. This data will be crucial for selecting the appropriate formulation strategy and optimizing drug loading.

| Solvent/Vehicle | Solubility (mg/mL) | Notes |

| Water | To be determined (TBD) | Expected to be very low due to hydrophobic nature. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | TBD | |

| Ethanol | TBD | A common co-solvent. |

| Dimethyl Sulfoxide (DMSO) | TBD | A strong organic solvent, use in final formulation should be minimized. |

| Polyethylene Glycol 400 (PEG 400) | TBD | A commonly used vehicle for hydrophobic compounds. |

| Dichloromethane (DCM) | TBD | Volatile solvent, useful for nanoparticle preparation. |

| Ethyl Acetate | TBD | Used in extraction, indicating some solubility. |

| Methanol | TBD | Used in purification, indicating some solubility. |

| Table 1. Solubility Profile of this compound (To Be Determined Experimentally). |

Formulation Strategies for In Vivo Administration

Given the hydrophobic nature of this compound, direct administration in aqueous vehicles is not feasible. The following sections provide detailed protocols for two widely used and effective formulation strategies for hydrophobic drugs: polymeric nanoparticles and liposomes.

Protocol 1: Polymeric Nanoparticle Formulation via Nanoprecipitation

Polymeric nanoparticles can encapsulate hydrophobic drugs within their core, protecting them from degradation and improving their pharmacokinetic profile. The nanoprecipitation method is a straightforward and widely used technique for preparing drug-loaded nanoparticles.

Materials:

-

This compound

-

Biodegradable polymer (e.g., PLGA (Poly(lactic-co-glycolic acid)), PCL (Polycaprolactone))

-

Organic solvent (e.g., Acetone, Acetonitrile, Tetrahydrofuran - must be miscible with water and capable of dissolving both the drug and the polymer )

-

Aqueous phase (e.g., Deionized water)

-

Surfactant/stabilizer (e.g., Pluronic® F68, Polyvinyl alcohol (PVA), D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS))

-

Magnetic stirrer

-

Rotary evaporator

-

Syringe pump (optional, for controlled addition)

Methodology:

-

Organic Phase Preparation:

-

Dissolve a specific amount of this compound and the chosen polymer (e.g., 50 mg PLGA) in a minimal amount of the selected organic solvent (e.g., 5 mL acetone). Ensure complete dissolution. The drug-to-polymer ratio can be varied to optimize drug loading.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution containing the surfactant (e.g., 1% w/v Pluronic® F68 in 20 mL deionized water).

-

-

Nanoprecipitation:

-

While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. A syringe pump can be used for a controlled and consistent addition rate.

-

The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.

-

-

Solvent Evaporation:

-

Allow the nanoparticle suspension to stir for several hours (e.g., 2-4 hours) in a fume hood to evaporate the organic solvent. A rotary evaporator can be used to expedite this process under reduced pressure.

-

-

Purification and Concentration:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant.

-

Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.

-

Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and quantifying the drug content using HPLC.

| Parameter | Typical Range | Method of Analysis |

| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | DLS |

| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |

| Drug Loading (%) | 1 - 10% | HPLC |

| Encapsulation Efficiency (%) | 70 - 95% | HPLC |

| Table 2. Typical Characterization Parameters for Polymeric Nanoparticles. |

Protocol 2: Liposomal Formulation via Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane. The thin-film hydration method is a classic and reliable technique for preparing liposomes.

Materials:

-

This compound

-

Phospholipids (e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine))

-

Cholesterol (to stabilize the lipid bilayer)

-

Organic solvent (e.g., Chloroform, or a mixture of Chloroform:Methanol)

-

Aqueous hydration buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (optional, for size homogenization)

Methodology:

-

Lipid Film Formation:

-

Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The drug-to-lipid ratio should be optimized.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature.

-

Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final concentration.

-

Continue to rotate the flask in the water bath (above the lipid transition temperature) for about 1 hour to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Homogenization):

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator.

-

Alternatively, for better size control, the MLVs can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

-

-

Purification:

-

Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

-

Characterization:

-

Vesicle Size and PDI: Measured by DLS.

-

Zeta Potential: Measured to assess surface charge.

-

Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in the liposomal fraction by HPLC after disrupting the vesicles with a suitable solvent (e.g., methanol).

| Parameter | Typical Range | Method of Analysis |

| Vesicle Size | 80 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | DLS |

| Zeta Potential | -5 to -25 mV | Laser Doppler Velocimetry |

| Encapsulation Efficiency (%) | > 90% for hydrophobic drugs | HPLC |

| Table 3. Typical Characterization Parameters for Liposomal Formulations. |

Conclusion

The successful in vivo application of this compound hinges on the development of a stable and effective formulation that overcomes its inherent hydrophobicity. The protocols provided for polymeric nanoparticles and liposomes offer robust starting points for researchers. It is crucial to emphasize that the selection of the optimal formulation strategy and the specific parameters within each protocol will depend on the experimentally determined physicochemical properties of this compound and the specific requirements of the planned in vivo studies. Thorough characterization of the final formulation is essential to ensure reproducibility and to accurately interpret the results of preclinical efficacy and toxicity studies.

References

- 1. On the antibiotic activity of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxazolomycin family: a review of current knowledge - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Oxazolomycins produced by Streptomyces glaucus and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 16-Methyloxazolomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyloxazolomycin is a member of the oxazolomycin family of antibiotics, which are known for their complex structures and significant biological activities, including antiviral, antibacterial, and antitumor properties.[1] Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices, including fermentation broths and purified samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of these compounds. This document provides a detailed protocol for the HPLC analysis of this compound, based on established methods for related oxazolomycins.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table outlines the typical analytical parameters used for the analysis of the broader oxazolomycin family. These parameters can be adapted and optimized for the specific analysis of this compound.

| Parameter | Analytical HPLC | Semi-preparative HPLC |

| Column | ZORBAX® SB-C18 (4.6 x 250 mm, 5 µm) with SB-C18 guard column[2] | Zorbax SB C18 (9.4 x 250 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] | Water[2] |

| Mobile Phase B | Acetonitrile[2] | Acetonitrile[2] |

| Elution Mode | Isocratic (63% A : 37% B)[2] | Isocratic (63% A : 37% B)[2] |

| Flow Rate | 1 mL/min[2] | 3 mL/min[2] |

| Detection | UV at 280 nm[2] | UV (wavelength not specified, but 280 nm is a reasonable starting point) |

| Injection Volume | 10-20 µL (typical) | Variable, dependent on concentration |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) | Ambient |

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis and to prevent column contamination.

-

Fermentation Broth:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

-

Evaporate the organic solvent under reduced pressure.

-

Reconstitute the dried extract in a suitable solvent, such as methanol or the mobile phase, to a known concentration (e.g., 1 mg/mL).[3]

-

Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[3]

-

-

Purified Samples:

-

Dissolve the purified this compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1 - 1 mg/mL.[3]

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

-

HPLC Instrumentation and Conditions

-

HPLC System: An Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).[2]

-

Column: ZORBAX® SB-C18 analytical column (4.6 x 250 mm, 5 µm) protected by a compatible guard column.[2]

-

Mobile Phase:

-

Elution Program: Isocratic elution with 63% Mobile Phase A and 37% Mobile Phase B.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25 °C (recommended for improved peak shape and retention time reproducibility).

-

Detection Wavelength: 280 nm.[2]

-

Injection Volume: 10 µL.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase or sample solvent) to ensure the system is clean.

-

Inject the prepared standard or sample solution.

-

Run the analysis for a sufficient time to allow for the elution of all components of interest.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a purified standard.

-

For quantification, create a calibration curve using a series of standard solutions of known concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth.

References

- 1. Total synthesis of oxazolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized expression of oxazolomycins in engineered Streptomyces longshengensis and their activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Troubleshooting & Optimization

16-Methyloxazolomycin stability and degradation issues

Disclaimer: The following information is based on the general chemical properties of the structural motifs within 16-Methyloxazolomycin (oxazole, pyrrolidinone, spiro-lactam) and established principles of pharmaceutical stability testing. As of November 2025, specific stability and degradation data for this compound are not extensively available in public literature. Researchers should perform their own stability studies for their specific formulations and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which includes an oxazole ring, a pyrrolidinone system, and a spiro-lactam moiety, the primary stability concerns for this compound are susceptibility to hydrolysis (especially under acidic or basic conditions), potential photodegradation, and oxidation. The oxazole ring, in particular, can be prone to hydrolytic cleavage under acidic conditions.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, preparing fresh batches for immediate use is recommended. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Oxazole rings can be susceptible to acid-catalyzed hydrolysis.[1][3] Therefore, acidic conditions (pH < 6) should be avoided. While basic conditions might also promote hydrolysis of lactam or other ester-like functionalities, a neutral to slightly acidic pH range (pH 6-7.5) is likely to provide the best stability. It is crucial to determine the optimal pH for your specific application through stability studies.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including those with heterocyclic rings like pyrrolidinone, can be susceptible to photodegradation.[4][5][6] Therefore, it is recommended to handle this compound and its solutions with protection from light by using amber vials or covering containers with aluminum foil.

Q5: What are the likely degradation products of this compound?

A5: The potential degradation products could arise from the hydrolysis of the oxazole ring, leading to the formation of an N-acylamino ketone. Additionally, hydrolysis of the lactam functionalities in the pyrrolidinone or spiro-lactam systems could occur. Oxidation of the molecule is another possible degradation pathway.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | Prepare fresh solutions of the compound for each experiment. Ensure the pH of the medium is within a stable range (e.g., pH 6-7.5). Protect the experimental setup from light. |

| Appearance of unknown peaks in HPLC analysis | Chemical degradation of this compound. | Analyze the degradation products using LC-MS to identify their structures. This can help in elucidating the degradation pathway. Review storage and handling procedures to minimize degradation. |

| Inconsistent experimental results | Inconsistent stability of this compound stock solutions. | Aliquot stock solutions after preparation and store them at -80°C. Use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |

| Precipitation of the compound in aqueous buffer | Poor solubility or degradation leading to less soluble products. | Check the solubility of this compound in your chosen buffer system. Consider using a co-solvent if solubility is an issue. Ensure the pH of the buffer is optimal for stability. |

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile under various conditions. Note: This is example data and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

| pH | Half-life (t½) in hours |

| 3.0 | 12 |

| 5.0 | 72 |

| 7.0 | 168 |

| 9.0 | 48 |

Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer

| Temperature (°C) | Half-life (t½) in hours |

| 4 | >500 |

| 25 | 168 |

| 37 | 72 |

Table 3: Effect of Light on the Stability of this compound in pH 7.0 Buffer at 25°C

| Condition | % Degradation after 24 hours |

| Exposed to Light | 35% |

| Protected from Light | 5% |

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

-

HPLC Analysis: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Protocol 2: Photostability Testing

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and buffer system (at the optimal pH determined from Protocol 1).

-

Exposure: Expose the test samples to a controlled light source (e.g., a photostability chamber with a calibrated light output).

-

Control Samples: Prepare control samples that are protected from light by wrapping the container in aluminum foil.

-

Incubation: Incubate both the exposed and control samples under the same temperature conditions.

-

Time Points: Withdraw aliquots from both sets of samples at various time points.

-

HPLC Analysis: Analyze the concentration of this compound in all samples.

-

Data Analysis: Compare the degradation profiles of the light-exposed samples and the dark controls to assess the extent of photodegradation.

Visualizations

Caption: Hypothetical degradation pathways for this compound.

Caption: General experimental workflow for stability testing.

References

- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility problems of 16-Methyloxazolomycin in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Methyloxazolomycin, focusing on its solubility challenges in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Precipitation of this compound upon addition to aqueous buffer or cell culture medium. | - Low aqueous solubility of the compound.- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.- The pH of the aqueous solution is not optimal for solubility.- The temperature of the solution has decreased, reducing solubility. | - Increase the final concentration of the co-solvent, ensuring it is within the tolerated limits for your specific assay (typically ≤ 0.5% DMSO for cell-based assays).- Prepare a more concentrated stock solution in 100% DMSO and add a smaller volume to your aqueous solution.- Test the solubility in a small range of pH buffers to determine the optimal pH.- Gently warm the final solution (e.g., to 37°C) to aid dissolution, but be cautious of potential compound degradation at elevated temperatures.- Use sonication to help dissolve the compound. |

| Inconsistent or lower-than-expected bioactivity in cellular assays. | - The compound may have precipitated out of the solution, leading to a lower effective concentration.- Adsorption of the compound to plasticware.- Degradation of the compound in the aqueous environment. | - Visually inspect for any precipitate before and during the experiment. If precipitation is suspected, prepare fresh solutions.- Consider using low-adhesion plasticware.- Prepare fresh dilutions of this compound immediately before use.- Include a positive control to ensure the assay is performing as expected. |

| Difficulty in preparing a homogenous stock solution in DMSO. | - The compound may be in a crystalline form that is slow to dissolve.- Insufficient mixing. | - Vortex the solution for several minutes.- Briefly sonicate the vial in a water bath to aid dissolution.- Gently warm the solution. |

| Cloudiness or precipitation in the cell culture medium after adding the compound. | - Interaction of the compound with components of the serum or medium.- The final concentration of the compound exceeds its solubility limit in the complete medium. | - Reduce the serum concentration if possible for your cell line.- Perform a serial dilution of the stock solution in the medium to avoid high local concentrations.- Test the solubility of the compound in the basal medium without serum first. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic co-solvent such as Dimethyl Sulfoxide (DMSO).

Q2: Is there any quantitative data on the solubility of this compound in aqueous solutions?

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at 0.5% (v/v) or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: How should I store the this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: My this compound solution appears to have a precipitate after thawing. What should I do?

A5: If you observe a precipitate in your stock solution after thawing, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath for a few minutes) and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions for Cell-Based Assays

This protocol provides a general guideline for preparing solutions of this compound for in vitro experiments.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

-

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the vial for 2-3 minutes to dissolve the compound completely. If necessary, briefly sonicate the vial in a water bath. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.

-

Preparation of Working Dilutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To avoid precipitation, add the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly. It is recommended to add the stock solution dropwise while vortexing or gently swirling the medium. d. Prepare fresh working dilutions for each experiment.

-

Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for this compound-Induced S-Phase Cell Cycle Arrest

Caption: Proposed mechanism of this compound-induced S-phase cell cycle arrest.

Experimental Workflow for Assessing Solubility and Bioactivity

Caption: Workflow for determining solubility and assessing bioactivity.

References

Technical Support Center: Overcoming Bacterial Resistance to 16-Methyloxazolomycin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 16-Methyloxazolomycin. Given that specific resistance mechanisms to this compound are not yet fully elucidated in published literature, this guide draws upon established principles of antibiotic resistance to polyketide and β-lactone-containing compounds to offer hypothesized scenarios and actionable experimental strategies.

Troubleshooting Guide

This guide is designed to help you navigate common issues you might face when working with this compound, particularly when you suspect or have confirmed bacterial resistance.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound

| Potential Cause | Troubleshooting/Investigation Steps |

| Inherent (Intrinsic) Resistance | The bacterial species may naturally possess mechanisms that confer resistance, such as an impermeable outer membrane or the absence of the antibiotic's target. |

| Acquired Resistance | The bacterial strain may have developed resistance through mutation or horizontal gene transfer. |

| Target Modification | The molecular target of this compound within the bacteria may be altered, reducing the antibiotic's binding affinity. |

| Enzymatic Inactivation | The bacteria may produce enzymes, such as β-lactamases, that degrade the β-lactone ring of this compound. |

| Efflux Pumps | The bacteria may be actively pumping the antibiotic out of the cell, preventing it from reaching its target. |

| Experimental Error | Inaccurate preparation of antibiotic stock solutions, incorrect inoculum density, or improper incubation conditions can lead to erroneous MIC values. |

Issue 2: Loss of this compound Efficacy in a Previously Susceptible Strain

| Potential Cause | Troubleshooting/Investigation Steps |

| Spontaneous Mutation | A subpopulation of the bacteria may have developed a spontaneous mutation conferring resistance during the experiment. |

| Plasmid-Mediated Resistance | The bacteria may have acquired a plasmid carrying resistance genes from another source. |

| Induction of Resistance Mechanisms | Sub-lethal concentrations of this compound may have induced the expression of resistance genes (e.g., efflux pumps). |

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: The precise molecular target of this compound and the broader oxazolomycin family has not been definitively established in the scientific literature.[1][2] Some studies on related oxazolomycins suggest they may function as protonophores, disrupting cellular membrane potential.[3] The complex structure, featuring a spiro-β-lactone-γ-lactam core, suggests a potential for interaction with various cellular components.[1][2]

Q2: My bacterial culture shows resistance to this compound. What are the likely resistance mechanisms?

A2: While specific resistance mechanisms to this compound have not been documented, we can hypothesize based on its chemical structure and known bacterial resistance strategies to similar antibiotics. Potential mechanisms include:

-

Enzymatic Degradation: The spiro-β-lactone ring is structurally related to β-lactam antibiotics. Therefore, bacteria producing β-lactamase enzymes could potentially hydrolyze and inactivate this compound.[4][5][6]

-

Target Modification: If this compound acts on a specific protein target, mutations in the gene encoding this protein could reduce the antibiotic's binding affinity, leading to resistance. This is a common resistance mechanism for many antibiotics.[5][7]

-

Efflux Pumps: Bacteria can utilize transmembrane proteins to actively pump antibiotics out of the cell, preventing them from reaching their intracellular targets. This is a very common mechanism of resistance to a wide range of antibiotics.

-

Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porins can restrict the entry of antibiotics into the cell.[5]

Q3: How can I experimentally determine the mechanism of resistance in my bacterial strain?

A3: A multi-step approach is recommended to investigate the mechanism of resistance:

-

Sequence the Genome of the Resistant Strain: Compare the genome of your resistant strain to that of the susceptible parent strain. Look for mutations in genes encoding potential targets, efflux pumps, or enzymes that could degrade the antibiotic.

-

Test for β-lactamase Activity: Use commercially available assays (e.g., nitrocefin test) to determine if your resistant strain produces β-lactamases.

-

Use Efflux Pump Inhibitors: Conduct MIC assays with this compound in the presence and absence of known efflux pump inhibitors (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of efflux pumps.

-

Gene Knockout/Complementation Studies: If you identify a candidate resistance gene (e.g., a putative efflux pump or β-lactamase), create a knockout mutant in the resistant strain. If the knockout strain becomes susceptible, it confirms the gene's role in resistance. Complementation (re-introducing the gene) should restore resistance.

Q4: Are there any strategies to overcome resistance to this compound?

A4: Yes, several strategies can be explored:

-

Combination Therapy: Use this compound in combination with an inhibitor of the resistance mechanism. For example, if β-lactamase activity is detected, co-administer a β-lactamase inhibitor like clavulanic acid.

-

Efflux Pump Inhibitors: As mentioned above, using efflux pump inhibitors can restore susceptibility.

-

Alternative Therapies: Consider using alternative antibacterial agents with different mechanisms of action.[8] Bacteriophage therapy is also an emerging alternative for treating resistant infections.[9][10]

-

Chemical Modification of this compound: If the resistance mechanism is well-characterized, medicinal chemists may be able to design derivatives of this compound that are less susceptible to that mechanism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in CAMHB.

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11]

Protocol 2: Screening for β-Lactamase Production using the Nitrocefin Assay

Materials:

-

Nitrocefin solution (a chromogenic cephalosporin)

-

Bacterial colonies from an agar plate

-

Sterile loop or toothpick

-

Microscope slide or filter paper

Procedure:

-

Rehydrate the nitrocefin according to the manufacturer's instructions.

-

Place a drop of the rehydrated nitrocefin solution onto a microscope slide or a piece of filter paper.

-

Using a sterile loop or toothpick, smear a small amount of the bacterial colony into the drop of nitrocefin.

-

Observe for a color change. A rapid change from yellow to red/pink indicates the presence of β-lactamase activity.

Visualizations

Caption: Troubleshooting workflow for high MIC of this compound.

Caption: Strategies for overcoming resistance to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The oxazolomycin family: a review of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. on-the-antibiotic-activity-of-oxazolomycin - Ask this paper | Bohrium [bohrium.com]

- 4. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two sides to overcoming antibiotic resistance - TheSynapse [thesynapse.net]

- 9. Reversing Antibiotic Resistance in Bacteria | Technology Networks [technologynetworks.com]

- 10. baymlab.hms.harvard.edu [baymlab.hms.harvard.edu]

- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 16-Methyloxazolomycin Dosage for Cytotoxicity Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 16-Methyloxazolomycin for in vitro cytotoxicity assays. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a natural product isolated from Streptomyces sp. that has demonstrated antimicrobial and cytotoxic properties.[1] While its precise mechanism of action is not extensively characterized in publicly available literature, many natural products with cytotoxic effects induce cell death through apoptosis. This can involve the activation of caspase cascades and modulation of key signaling pathways that regulate cell survival and proliferation.

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Q3: Which cell lines are appropriate for testing the cytotoxicity of this compound?

The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HEK293 (human embryonic kidney) cells are suitable.[2] If the goal is to investigate tissue-specific toxicity, then cell lines derived from the target organ should be used.

Q4: What are the critical controls to include in a cytotoxicity assay?

To ensure the validity of your results, the following controls are essential:

-